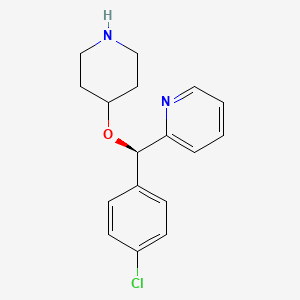

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Description

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 201594-84-5) is a chiral pyridine derivative featuring a 4-chlorophenyl group, a piperidin-4-yloxy moiety, and a pyridine ring. Its stereochemistry at the chiral center significantly influences its physicochemical and pharmacological properties. Synthesized via multi-step organic reactions under alkaline conditions (e.g., using NaOH in dichloromethane), this compound is isolated with high purity (99%) and is utilized in pharmaceutical research, particularly as an intermediate for bioactive molecules .

Key structural attributes include:

- Chiral center: The (R)-enantiomer is distinct from its (S)-counterpart (CAS 210095-58-2), which exhibits different receptor binding and metabolic profiles .

- Substituents: The 4-chlorophenyl group enhances lipophilicity, while the piperidinyloxy moiety contributes to hydrogen bonding and steric effects.

Properties

IUPAC Name |

2-[(R)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYADIPHOGUDN-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNCCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the following steps:

Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with an appropriate chlorinating agent to form the piperidin-4-yloxy intermediate.

Coupling with 4-Chlorophenyl Group: The intermediate is then coupled with a 4-chlorophenyl group using a suitable coupling reagent such as a palladium catalyst.

Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Grignard Reaction for Intermediate Formation

The synthesis begins with a Grignard reaction between 2-bromopyridine and 4-chlorobenzaldehyde using isopropyl magnesium bromide (1M in THF) to form racemic (4-chlorophenyl)(pyridin-2-yl)methanol (1 ):

-

Conditions : 10–20°C, 4 hours, ammonium chloride quench.

Nucleophilic Substitution for Ether Formation

Intermediate 1 reacts with 1-benzyl-4-chloropiperidine (2 ) in DMF using K₂CO₃ as a base:

-

Conditions : Reflux (20 hours).

-

Product : 2-((1-benzylpiperidin-4-yloxy)(4-chlorophenyl)methyl)pyridine (3 ).

Debenzylation via Hydrogenolysis

Compound 3 undergoes debenzylation using hydrogen gas (40 psi) and 5% Pd/C in methanol:

-

Conditions : 30°C, 16 hours.

-

Product : Racemic 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (4 ).

Enantiomeric Resolution Using Mandelic Acid

Racemic 4 is resolved into (R)- and (S)-enantiomers via diastereomeric salt formation:

-

Reagents : R(-)-mandelic acid for the R-enantiomer (4a ).

-

Conditions : Reflux in methanol, recrystallization in methanol/isopropyl alcohol.

| Parameter | Value |

|---|---|

| Chiral purity | 98.4% ee (HPLC) |

| Optical rotation | [α]D = +11 (c 0.05, MeOH) |

Sulfonamide Formation

The secondary amine on the piperidine ring reacts with aromatic sulfonyl chlorides:

-

Reagents : Triethylamine, dichloromethane (room temperature).

-

Products : Sulfonamide derivatives (6a-r ).

| Sulfonyl Chloride | Product Yield |

|---|---|

| 4-Nitrobenzene | 87% |

| Toluene | 85% |

Traditional vs. Optimized Routes

-

Traditional : Multi-step (protection → condensation → deprotection), lower yields (60–70%) .

-

Optimized : Single-step condensation using sulfonic acid promoters (e.g., p-toluenesulfonic acid):

| Method | Steps | Yield | Key Advantage |

|---|---|---|---|

| Traditional | 3 | 60–70% | Compatibility with lab-scale |

| One-step | 1 | >85% | Industrial scalability |

Stability and Reactivity

Scientific Research Applications

Medicinal Chemistry

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has been investigated for its potential as a pharmacological agent . Its structure suggests that it may interact with various biological targets:

- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems. The piperidine moiety is particularly noted for its role in enhancing serotonin and norepinephrine activity .

- Antipsychotic Properties : Preliminary studies suggest that this compound may have applications in treating psychotic disorders due to its ability to influence dopaminergic pathways .

Neuroscience Research

The compound's ability to penetrate the blood-brain barrier makes it a candidate for studies related to neuropharmacology:

- Cognitive Enhancement : Investigations into the cognitive-enhancing properties of similar compounds have shown promise in improving memory and learning functions in animal models. This compound could be explored further for such effects .

- Neuroprotective Effects : There is emerging evidence that compounds containing piperidine can offer neuroprotective benefits against neurodegenerative diseases, making (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine a potential subject for further research in this area .

Analytical Chemistry Applications

As a reference standard, (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is valuable for:

- Quality Control : In pharmaceutical manufacturing, it serves as a standard for ensuring the quality and consistency of drug formulations.

- Analytical Methods Development : The compound can be used in the development of analytical methods such as HPLC and LC-MS to quantify similar compounds in biological samples .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine/Imidazopyridine Derivatives

Compounds like 4-ClPIP (2-(4-chlorophenyl)imidazole[1,2α]pyridine) and related halogenated analogs (4-FPIP, 4-BrPIP) share structural similarities but differ in electronic properties. Computational studies reveal that the 4-chloro substitution in 4-ClPIP enhances electron-withdrawing effects, improving corrosion inhibition and binding affinity compared to fluoro or bromo analogs . In contrast, (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine’s chlorine atom likely enhances metabolic stability and target engagement in biological systems, though specific data are pending .

Table 1: Electronic and Physicochemical Properties

| Compound | Halogen | LogP* | Melting Point (°C) | Bioactivity (e.g., IC50) |

|---|---|---|---|---|

| (R)-Target Compound | Cl | 3.2† | 288–292‡ | N/A |

| 4-ClPIP | Cl | 2.8 | 259–261 | Corrosion inhibition |

| L 745,870 (D4 antagonist) | Cl | 2.5 | N/A | hD4 Ki = 2.5 nM |

*Calculated octanol-water partition coefficient; †Estimated; ‡From analogous derivatives in .

Piperidine/Piperazine-Containing Antagonists

L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine) and S 18126 are selective dopamine D4 receptor antagonists. While L 745,870 shows high affinity for hD4 receptors (Ki = 2.5 nM), (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine’s piperidine group may confer distinct pharmacokinetic profiles, such as reduced CNS penetration due to increased polarity. Notably, L 745,870’s piperazine ring enhances selectivity over D2/D3 receptors, whereas the target compound’s piperidinyloxy group may prioritize interactions with non-CNS targets .

Antimicrobial Pyridine Derivatives

Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives exhibit moderate antimicrobial activity (e.g., MIC = 25–50 µg/mL against E. coli and S. aureus). The piperidine moiety could improve membrane permeability, enhancing efficacy against Gram-positive pathogens .

Stereochemical Variants

The (S)-enantiomer of the target compound (CAS 210095-58-2) forms salts like (2R,3R)-2,3-dihydroxysuccinate to improve solubility. Enantiomeric differences are critical:

- (R)-enantiomer : Higher metabolic stability due to steric shielding of the chiral center.

- (S)-enantiomer: Potentially faster clearance, as observed in analogous chiral pharmaceuticals .

Table 2: Analytical Data Comparison

| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δH ppm) | IR (cm−1) |

|---|---|---|---|---|

| (R)-Target Compound | 76† | 288–292 | 0.82 (s, CH3), 7.19–7.78 (Ar-H) | 3471 (N-H), 2201 (-CN) |

| Q12 (Methyl-substituted) | 76 | 268–287 | 1.75–2.40 (m, CH2) | 1668 (C=O) |

| Q13 (Nitro-substituted) | 66 | 259–261 | 4.69 (s, CH) | 1550 (N=O) |

†From analogous synthesis in .

Safety : The target compound carries hazard codes H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), requiring precautions like P261 (avoid inhalation) and P305+P351+P338 (eye rinse) . Comparable compounds, such as L 745,870, exhibit lower acute toxicity, emphasizing the impact of substituents on safety profiles .

Biological Activity

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, with the CAS number 210095-55-9, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H19ClN2O

- Molecular Weight : 302.799 g/mol

- Structure : The compound features a pyridine ring substituted with a piperidine moiety and a chlorophenyl group, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine has been evaluated in various studies. Key areas of focus include:

-

Anti-inflammatory Activity :

- Studies have shown that this compound exhibits significant anti-inflammatory properties. In vivo tests demonstrated reduced inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

-

Antimicrobial Properties :

- Preliminary data indicate that (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine may possess antimicrobial activity against several bacterial strains.

- Case Study : In vitro assays revealed that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential for treating resistant infections.

-

Neuropharmacological Effects :

- The compound has been investigated for its effects on the central nervous system (CNS). It shows promise as a neuroprotective agent, potentially useful in conditions like neurodegenerative diseases.

- Mechanism : The inhibition of monoamine oxidase (MAO) has been noted, which may contribute to increased levels of neurotransmitters such as serotonin and dopamine.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Antimicrobial | Effective against MRSA | |

| Neuroprotective | Inhibition of MAO; potential for neuroprotection |

Table 2: Case Studies on Biological Activity

| Study | Findings | |

|---|---|---|

| In vivo anti-inflammatory study | Reduced edema in rat models | Promising candidate for inflammatory diseases |

| Antimicrobial efficacy study | Inhibition of MRSA growth at low concentrations | Potential treatment for resistant infections |

| Neuropharmacological assessment | Increased neurotransmitter levels observed | Possible application in neurodegenerative disorders |

The biological effects of (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine can be attributed to several mechanisms:

- Cytokine Modulation : The compound modulates cytokine production, particularly interleukins and tumor necrosis factor-alpha (TNF-α), which are pivotal in inflammatory pathways.

- Bacterial Cell Wall Disruption : Its structure may facilitate penetration into bacterial cells, disrupting their integrity and leading to cell death.

- Neurotransmitter Regulation : By inhibiting MAO, it enhances the availability of key neurotransmitters, potentially improving mood and cognitive function.

Q & A

Q. What strategies resolve conflicting computational vs. experimental bioavailability data?

- Methodological Answer :

- PBPK Modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic metabolism data .

- In Vivo Pharmacokinetics : Compare AUC and Cₘₐₓ in rodent models with predicted values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.